molecular formula C24H28O5 B149325 Ethinyl estradiol 17-hemisuccinate CAS No. 138219-86-0

Ethinyl estradiol 17-hemisuccinate

Cat. No. B149325
M. Wt: 396.5 g/mol
InChI Key: QAMBZAFJJRRREH-WOLONVGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethinyl estradiol 17-hemisuccinate (EEHS) is a synthetic derivative of estradiol, a natural hormone found in the human body. EEHS has been widely used in scientific research to study the biochemical and physiological effects of estradiol on various systems in the body.

Mechanism Of Action

Ethinyl estradiol 17-hemisuccinate acts as an agonist for the estrogen receptor, which is found in various tissues throughout the body. When Ethinyl estradiol 17-hemisuccinate binds to the estrogen receptor, it activates a signaling pathway that leads to changes in gene expression. These changes in gene expression can result in a variety of physiological effects, including changes in bone density, cardiovascular health, and reproductive health.

Biochemical And Physiological Effects

Ethinyl estradiol 17-hemisuccinate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase bone density, reduce the risk of cardiovascular disease, and improve reproductive health. Ethinyl estradiol 17-hemisuccinate has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Ethinyl estradiol 17-hemisuccinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in organic solvents, making it easy to work with in the lab. However, Ethinyl estradiol 17-hemisuccinate has some limitations for lab experiments. It has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, Ethinyl estradiol 17-hemisuccinate can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Ethinyl estradiol 17-hemisuccinate. One area of interest is the role of Ethinyl estradiol 17-hemisuccinate in the regulation of immune function. Ethinyl estradiol 17-hemisuccinate has been shown to have immunomodulatory effects, and further research in this area could lead to the development of new treatments for autoimmune diseases. Another area of interest is the role of Ethinyl estradiol 17-hemisuccinate in the regulation of metabolism. Ethinyl estradiol 17-hemisuccinate has been shown to improve glucose tolerance and insulin sensitivity, and further research in this area could lead to the development of new treatments for metabolic disorders such as diabetes.

Synthesis Methods

Ethinyl estradiol 17-hemisuccinate is synthesized by reacting estradiol with succinic anhydride in the presence of a catalyst such as pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Ethinyl estradiol 17-hemisuccinate has been used in various scientific research studies to investigate the effects of estradiol on different systems in the body. It has been used to study the effects of estradiol on bone density, cardiovascular health, and reproductive health. Ethinyl estradiol 17-hemisuccinate has also been used to study the effects of estradiol on the brain and nervous system.

properties

CAS RN

138219-86-0

Product Name

Ethinyl estradiol 17-hemisuccinate

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

4-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C24H28O5/c1-3-24(29-22(28)9-8-21(26)27)13-11-20-19-6-4-15-14-16(25)5-7-17(15)18(19)10-12-23(20,24)2/h1,5,7,14,18-20,25H,4,6,8-13H2,2H3,(H,26,27)/t18-,19-,20+,23+,24+/m1/s1

InChI Key

QAMBZAFJJRRREH-WOLONVGXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O

synonyms

17 beta-hemisuccinyl-17-ethynylestradiol
ethinyl estradiol 17-hemisuccinate
ethynyl estradiol 17 beta-hemisuccinate

Origin of Product

United States

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